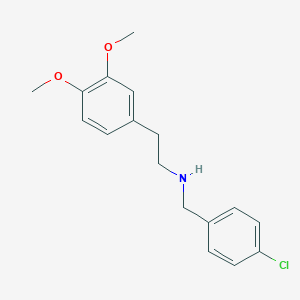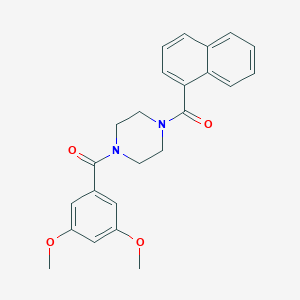
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as DFPM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is not yet fully understood. In
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its potency and selectivity for specific targets. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine. One area of research could be to further investigate its potential as an anticancer agent and to explore its mechanism of action in this context. Another area of research could be to investigate its potential as an antidepressant and anxiolytic and to explore its mechanism of action in these contexts. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential as a therapeutic agent for other conditions.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential as an anticancer agent, an antidepressant, and an anxiolytic. This compound's mechanism of action is not yet fully understood, but it has been suggested to act as an inhibitor of the enzyme MAO and to modulate the activity of the GABA-A receptor. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on this compound have been identified.
Synthesis Methods
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzoyl chloride and 4-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. Another method involves the reaction of 4-(2-furylmethyl)piperazine with 1-(3,4-dimethoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential therapeutic applications, including as an anticancer agent, an antidepressant, and an anxiolytic. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have antidepressant-like effects in animal models and to reduce anxiety-like behavior in rats.
properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-6-5-14(12-17(16)23-2)18(21)20-9-7-19(8-10-20)13-15-4-3-11-24-15/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI Key |
QSKDRYIYZXPISH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)
